molecular formula C18H15N3 B2702857 Triphenylene-1,5,9-triamine CAS No. 371786-11-7

Triphenylene-1,5,9-triamine

Cat. No.: B2702857
CAS No.: 371786-11-7
M. Wt: 273.339
InChI Key: TXQXBGIHSVUGNV-UHFFFAOYSA-N
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Description

Triphenylene-1,5,9-triamine is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability . It is mainly used as an intermediate in organic synthesis, widely applied in the dye, coating, and polymer industries . It can also be used as an intermediate for naphthylamine-type fungicides .


Synthesis Analysis

The synthesis of this compound generally involves multiple steps . The intermediates, including this compound (S-3), 4-(dodecyloxy)benzoic acid (S-5), 4-(dodecyloxy)benzoyl chloride (S-6), N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)decanamide (S-7) and 1,5,9-tribromotriphenylene (S-8), were synthesized according to the reported literature .


Molecular Structure Analysis

The molecular weight of this compound is 273.34 . Its linear formula is C18H15N3 . The InChI code is 1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • BN-Fused Coronene Derivative: A study by Li et al. (2015) synthesized a novel BN-fused coronene derivative from hexamethoxy-1,5,9-triamino-triphenylene. This compound exhibited unique photophysical and electrochemical properties, with phenyl groups at B centers that could be hydroxylated, altering its physical properties (Li et al., 2015).

Liquid Crystalline Properties

  • Novel Discotic Liquid Crystal Oligomers: Yang et al. (2012) designed and synthesized novel 1,3,5-triazine-based triphenylene oligomers, demonstrating that these compounds have excellent mesomorphic properties, with the number of triphenylene units influencing these properties (Yang et al., 2012).

Flame Retardancy in Polypropylene

  • Sym-2,4,6-Trisubstituted-s-Triazine Derivatives: Aldalbahi et al. (2020) synthesized several triazine derivatives, including triphenylene-based ones, to improve the flame retardancy of polypropylene. These compounds were used as charring agents in intumescent flame-retardant systems (Aldalbahi et al., 2020).

Sensing Applications

  • Triazole-Modified Triphenylene Derivative: Bhalla et al. (2011) developed a triphenylene-based discotic liquid crystal with triazole groups, finding it useful in sensing applications, particularly as a fluorescent sensory material for nitroaromatic compounds (Bhalla et al., 2011).

Magnetic Properties

  • High-Spin Organic Molecules: Zhang et al. (2022) reported high-spin aminyl triradicals based on a near-planar triphenylene backbone. These compounds have potential applications in the development of organic electronics and spintronics due to their unique magnetic properties (Zhang et al., 2022).

Safety and Hazards

Triphenylene-1,5,9-triamine is a chemical substance, and appropriate safety measures should be taken in the workplace . This includes wearing protective gloves and glasses, and ensuring good ventilation . Avoid inhaling its dust or contacting the skin . Care should be taken during handling to avoid ingestion or entry into the eyes .

Properties

IUPAC Name

triphenylene-1,5,9-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQXBGIHSVUGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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